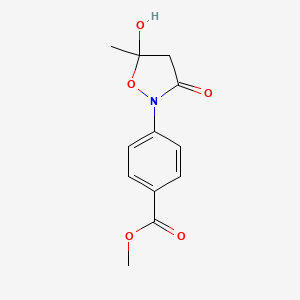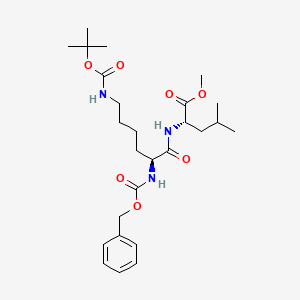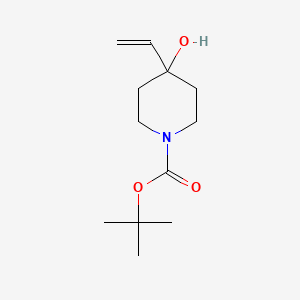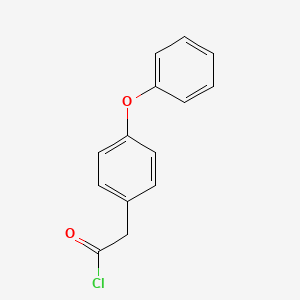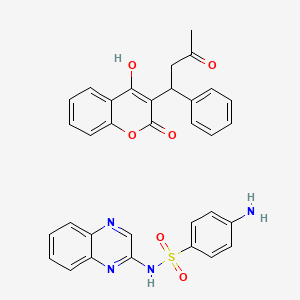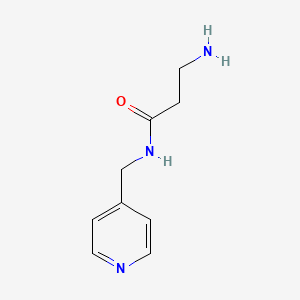
5-Aminopentan-2-one
Overview
Description
5-Aminopentan-2-one, also known as 5-Amino-2-pentanone, is a chemical compound with the molecular formula C5H11NO . It has a molecular weight of 101.147 Da . It is often used in laboratory settings .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3; (H,6,7) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Catalysis
- Acylation of 2-Aminopentane-1,5-diol Derivatives: Organocatalysis enables highly selective acylation of 2-aminopentane-1,5-diol derivatives, allowing an acyl group to be introduced onto a sterically hindered secondary hydroxy group. This process is crucial in molecular recognition and catalyst events (Yoshida, Shigeta, Furuta, & Kawabata, 2012).
Medical Chemistry and Drug Development
- Inhibitors of Nitric Oxide Synthases (NOS): S-2-amino-5-azolylpentanoic acids, derivatives related to L-ornithine, serve as potent inhibitors of nitric oxide synthases, with significant implications for medical research and pharmacology (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Biochemistry and Enzymology
- Role in Serine Protease Interaction: 1,5 bis-dibenzyl-aminopentane, which may interact with serine proteases, is essential for understanding the activation and interaction of these enzymes with serpines (Verevka, Shulezhko, & Kolodzeĭskaia, 1991).
Biomass Conversion and Green Chemistry
- Synthesis of 5-Amino-1-Pentanol from Biomass: A highly efficient process has been developed for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, highlighting the role of 5-Aminopentan-2-one in sustainable chemistry and renewable resource utilization (Li, Tian, Liu, Tang, Xia, Chen, & Huang, 2020).
Neurochemistry and Pharmacology
- GABA Analogue Synthesis: The synthesis of unsaturated derivatives of 5-Aminopentanoic Acid, for structure-activity studies on GABA receptors, is pivotal in understanding neurotransmitter interactions and potential pharmaceutical applications (Allan, Dickenson, Johnston, Kazlauskas, & Tran, 1985).
Biocatalytic Processes
- Chiral Amino Alcohols Synthesis: A study focused on the biocatalytic synthesis of chiral amino alcohols, like (2S,3S)-2-aminopentane-1,3-diol, demonstrates the integration of this compound in advanced biochemical synthesis and its importance in producing value-added biochemicals (Smith, Chen, Hibbert, Kaulmann, Smithies, Galman, Baganz, Dalby, Hailes, Lye, Ward, Woodley, & Micheletti, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-aminopentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-2-4-6/h2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHKLCWOLNQWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



